N,N-Diethyl-2-phenyl-2-(piperidin-1-YL)acetamide
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Overview
Description
N,N-Diethyl-2-phenyl-2-(piperidin-1-YL)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-phenyl-2-(piperidin-1-YL)acetamide typically involves the reaction of piperidine with 2-phenyl-2-chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom of the chloroacetamide, displacing the chlorine atom and forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-phenyl-2-(piperidin-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
N,N-Diethyl-2-phenyl-2-(piperidin-1-YL)acetamide has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-phenyl-2-(piperidin-1-YL)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide
- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- 2-Methylacetylfentanyl
- 2-Fluoroisobutyrfentanyl
Uniqueness
N,N-Diethyl-2-phenyl-2-(piperidin-1-YL)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its piperidine moiety and phenylacetamide backbone make it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
93813-85-5 |
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Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N,N-diethyl-2-phenyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H26N2O/c1-3-18(4-2)17(20)16(15-11-7-5-8-12-15)19-13-9-6-10-14-19/h5,7-8,11-12,16H,3-4,6,9-10,13-14H2,1-2H3 |
InChI Key |
UCXORAFUJNDTRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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